molecular formula C13H16O2 B14443222 2-Propanone, 1-(5,6,7,8-tetrahydro-1-naphthyloxy)- CAS No. 73826-11-6

2-Propanone, 1-(5,6,7,8-tetrahydro-1-naphthyloxy)-

Katalognummer: B14443222
CAS-Nummer: 73826-11-6
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: OBCWXBGXAUPCQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanone, 1-(5,6,7,8-tetrahydro-1-naphthyloxy)- is an organic compound with the molecular formula C13H16O2 It is known for its unique structure, which includes a propanone group attached to a tetrahydronaphthyl group through an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(5,6,7,8-tetrahydro-1-naphthyloxy)- can be achieved through several methods. One common approach involves the reaction of 1-tetralone with a suitable alkylating agent in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanone, 1-(5,6,7,8-tetrahydro-1-naphthyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Propanone, 1-(5,6,7,8-tetrahydro-1-naphthyloxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Propanone, 1-(5,6,7,8-tetrahydro-1-naphthyloxy)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanone
  • 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine
  • 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)ethanol

Uniqueness

2-Propanone, 1-(5,6,7,8-tetrahydro-1-naphthyloxy)- is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

73826-11-6

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-one

InChI

InChI=1S/C13H16O2/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9H2,1H3

InChI-Schlüssel

OBCWXBGXAUPCQK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)COC1=CC=CC2=C1CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.